Cas no 2328345-18-0 (4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide)

4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide
- 2328345-18-0
- 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]chromene-2-carboxamide
- EN300-26979418
- 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide
- F1813-1436
- 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide
-
- インチ: 1S/C18H9F3N2O3S/c19-18(20,21)10-5-3-7-14-15(10)22-17(27-14)23-16(25)13-8-11(24)9-4-1-2-6-12(9)26-13/h1-8H,(H,22,23,25)
- InChIKey: UCZNVKDZVKLEGX-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CC(C3C=CC=CC=3O2)=O)=O)=NC2C(C(F)(F)F)=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 390.02859781g/mol
- どういたいしつりょう: 390.02859781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028WK3-50mg |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95% | 50mg |
$916.00 | 2023-12-15 | |
Enamine | EN300-26979418-0.05g |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95.0% | 0.05g |
$648.0 | 2025-03-20 | |
Enamine | EN300-26979418-0.1g |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95.0% | 0.1g |
$780.0 | 2025-03-20 | |
1PlusChem | 1P028WBR-50mg |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95% | 50mg |
$863.00 | 2024-05-23 | |
Aaron | AR028WK3-100mg |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95% | 100mg |
$1098.00 | 2023-12-15 | |
1PlusChem | 1P028WBR-100mg |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide |
2328345-18-0 | 95% | 100mg |
$1026.00 | 2024-05-23 |
4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamideに関する追加情報
Recent Advances in the Study of 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0)
The compound 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This molecule, characterized by a benzothiazole-chromene hybrid scaffold, has demonstrated potential as a therapeutic agent in various disease models, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its therapeutic applications.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide exhibits potent inhibitory effects on certain kinase enzymes, which are often overexpressed in cancer cells. This inhibition leads to a reduction in tumor cell viability and an induction of programmed cell death. These findings suggest that the compound could serve as a lead molecule for the development of novel anticancer therapies.
In addition to its anticancer properties, recent investigations have highlighted the compound's anti-inflammatory effects. Experimental models of inflammation have demonstrated that 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide can suppress the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways. These effects are attributed to the compound's ability to interact with key molecular targets involved in the inflammatory response, making it a potential candidate for the treatment of chronic inflammatory diseases.
Another area of interest is the optimization of the compound's pharmacokinetic properties. Researchers have conducted structure-activity relationship (SAR) studies to identify modifications that enhance its bioavailability, metabolic stability, and target selectivity. These efforts have led to the synthesis of several analogs with improved pharmacological profiles, paving the way for further preclinical and clinical development. Computational modeling and molecular docking studies have also been employed to predict the compound's binding modes and interactions with its biological targets, providing valuable insights for rational drug design.
Despite these promising findings, challenges remain in the development of 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide as a therapeutic agent. Issues such as potential off-target effects, toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Nevertheless, the compound's unique chemical structure and multifaceted biological activities make it a compelling subject for ongoing research in the field of chemical biology and drug discovery.
In conclusion, recent studies on 4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide (CAS: 2328345-18-0) have shed light on its therapeutic potential and mechanistic underpinnings. The compound's ability to target critical pathways in cancer and inflammation, coupled with ongoing efforts to optimize its pharmacological properties, positions it as a promising candidate for future drug development. Continued research in this area is expected to yield further insights and potentially lead to the discovery of novel therapeutics for unmet medical needs.
2328345-18-0 (4-oxo-N-4-(trifluoromethyl)-1,3-benzothiazol-2-yl-4H-chromene-2-carboxamide) 関連製品
- 2171437-94-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)
- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 1936031-97-8(tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 1227490-24-5(5,6-Di(pyridin-3-yl)picolinaldehyde)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)
- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)
- 457613-78-4([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)



